Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
CAS No.:
Cat. No.: VC13536681
Molecular Formula: C11H11FO3S
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO3S |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxoacetate |
| Standard InChI | InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | BOSNSJWSSWYNLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C |
| Canonical SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C |
Introduction
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound belonging to the class of sulfanyl esters. Its molecular formula is C11H11FO3S, with a molecular weight of approximately 242.27 g/mol . This compound is characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is connected to an ethyl ester group through a sulfanyl linkage.
Synthesis Methods
The synthesis of Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-fluoro-3-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Research Applications
This compound has diverse applications in scientific research:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
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Biology: Investigated for its potential biological activity and interactions with biomolecules.
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Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
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Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Biological Activity
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfanyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is unique compared to its chloro or bromo analogs due to the presence of the fluorine atom, which can enhance stability, lipophilicity, and the ability to form hydrogen bonds. Similar compounds include Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate and Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.
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